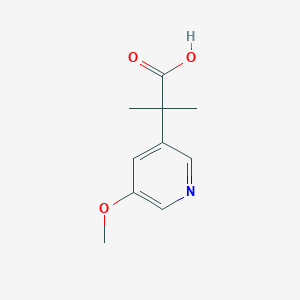

2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid

Description

2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is a pyridine derivative characterized by a methoxy group at the 5-position of the pyridine ring and a 2-methylpropanoic acid moiety attached at the 3-position. Key attributes include:

- Molecular formula: C₁₀H₁₃NO₃

- Molecular weight: 195 Da

- Physicochemical properties: LogP = 0.8 (indicating moderate hydrophilicity), 3 rotatable bonds, and a polar surface area of 59 Ų . The pyridine ring contributes to hydrogen-bonding capacity, which may impact solubility and biological interactions.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(5-methoxypyridin-3-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H13NO3/c1-10(2,9(12)13)7-4-8(14-3)6-11-5-7/h4-6H,1-3H3,(H,12,13) |

InChI Key |

YVPMABUEXKUCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid typically involves the use of pyridine derivatives as starting materials One common method includes the reaction of 5-methoxypyridine with a suitable alkylating agent to introduce the methyl group at the 3-position of the pyridine ring

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Isomers: Pyridine Substitution Patterns

- 2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid (): Differs in the attachment position of the pyridine ring (2-yl vs. 3-yl). Similar molecular weight (195 Da) and LogP (0.8) but altered steric and electronic properties due to substitution geometry. The 2-yl isomer may exhibit weaker hydrogen-bonding interactions compared to the 3-yl variant .

- 3-(5-Methoxypyridin-3-yl)-prop-2-yn-1-ol (): Shares the 5-methoxy-3-pyridinyl group but replaces the propanoic acid with a propargyl alcohol.

Pharmaceutical Analogs: Bezafibrate

- Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid, ): Structure: Contains a phenoxy linker and chlorobenzamide group instead of a pyridine ring. Molecular weight: 361.8 Da (vs. 195 Da for the target compound). Applications: Hypolipidemic agent; reduces triglycerides by 43% and cholesterol by 20–25% in clinical trials. The aromatic chlorobenzamide group enhances lipophilicity (inferred LogP > 2), favoring plasma protein binding . Key difference: The pyridine in the target compound may confer distinct pharmacokinetics, such as faster clearance due to reduced hydrophobicity.

Agrochemical Derivatives: Fluazifop and Haloxyfop

- Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, ): Structure: Pyridinyloxy-phenoxypropanoic acid with a trifluoromethyl group. Properties: High LogP (estimated >3) due to trifluoromethyl and aromatic groups, enhancing herbicidal activity via cuticle penetration. Application: Selective herbicide targeting grasses. The target compound lacks the phenoxy bridge and trifluoromethyl group, likely reducing agrochemical utility .

- Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid, ): Similar to fluazifop but with additional chloro and trifluoromethyl substitutions. Demonstrates the importance of halogenation in enhancing bioactivity, a feature absent in the target compound .

Data Table: Comparative Analysis

Biological Activity

2-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid (commonly referred to as compound 1) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

- Molecular Formula : C12H15NO3

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of compound 1 has been investigated in several studies, focusing primarily on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compound 1 exhibits significant anti-inflammatory effects. A study using carrageenan-induced paw edema in rats demonstrated that the compound effectively reduced inflammation markers, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative. The mechanism involves inhibition of pro-inflammatory cytokines and mediators, which is crucial in managing inflammatory responses.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Carrageenan-induced paw edema | 50 mg/kg | Significant reduction in edema and cytokine levels |

Anticancer Activity

Compound 1 has shown promising results in various cancer cell lines. In vitro studies demonstrated its ability to inhibit proliferation in human breast adenocarcinoma (MCF-7) and melanoma (A375) cells. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways, leading to increased reactive oxygen species (ROS) and lipid peroxidation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis via ROS upregulation |

| A375 | 12.8 | Lipid peroxidation leading to cell death |

The biological activity of compound 1 can be attributed to its structural features that allow it to interact with various molecular targets:

- Enzyme Inhibition : The methoxy group on the pyridine ring enhances binding affinity to enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, reducing nociceptive signaling.

- Oxidative Stress Induction : By increasing ROS levels, compound 1 triggers cellular stress responses that lead to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of compound 1 in different biological contexts:

-

Study on Anti-inflammatory Effects :

- Conducted on a rat model, this study evaluated the efficacy of compound 1 against induced paw edema.

- Results indicated a marked decrease in swelling and inflammatory markers compared to control groups.

-

Anticancer Research :

- In vitro assays revealed that treatment with compound 1 resulted in significant cell death in MCF-7 and A375 cell lines.

- The study emphasized the role of oxidative stress as a key player in the observed anticancer effects.

-

Antimicrobial Activity :

- Preliminary tests showed that compound 1 exhibited antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.